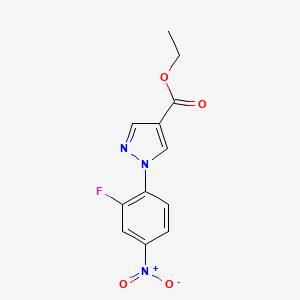

Ethyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate

Description

Ethyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate (CAS: 219664-16-1) is a pyrazole derivative characterized by a 2-fluoro-4-nitrophenyl group at the 1-position of the pyrazole ring and an ethyl ester at the 4-position. Its molecular formula is C₁₂H₁₀FN₃O₄, with a molecular weight of 279.228 g/mol .

Properties

CAS No. |

219664-16-1 |

|---|---|

Molecular Formula |

C12H10FN3O4 |

Molecular Weight |

279.22 g/mol |

IUPAC Name |

ethyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C12H10FN3O4/c1-2-20-12(17)8-6-14-15(7-8)11-4-3-9(16(18)19)5-10(11)13/h3-7H,2H2,1H3 |

InChI Key |

QPCRCMNRUZLJRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate typically involves the following key steps:

- Formation of a substituted phenylhydrazine intermediate from a halogenated fluoro-nitrobenzene.

- Cyclization of the phenylhydrazine with a β-ketoester or equivalent to form the pyrazole ring.

- Introduction of the ethyl carboxylate group at the 4-position of the pyrazole.

- Functional group transformations such as halogenation, nitration, or fluorination as needed.

This approach is supported by the synthesis of structurally related compounds reported in the literature, where 2-bromo-1-fluoro-4-nitrobenzene is converted into a phenylhydrazine intermediate, which is then cyclized to form the pyrazole core bearing the desired substituents.

Stepwise Preparation from 2-Bromo-1-fluoro-4-nitrobenzene

A representative synthetic route is summarized below, adapted from detailed experimental procedures:

| Step | Reaction | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of (2-bromo-4-nitrophenyl)hydrazine | 2-bromo-1-fluoro-4-nitrobenzene + hydrazine hydrate in ethanol, 85°C, 1.5 h | 89 | Yellow solid, mp 138-139°C |

| 2 | Cyclization to Ethyl 1-(2-bromo-4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Phenylhydrazine + ethanol + sulfuric acid, reflux 4 h | 56 | Milky white solid, mp 113-114°C |

| 3 | Reduction to Ethyl 1-(4-amino-2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Zinc dust + saturated ammonium chloride solution at 0°C, 4 h | 85 | White solid, mp 93-94°C |

| 4 | Stannylation to tributylstannyl derivative | Bis(tri-n-butyltin) + Pd(PPh3)4 catalyst, reflux in toluene, 2 h | 55 | Reddish-brown oil |

| 5 | Iodination to Ethyl 1-(4-amino-2-iodophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Iodine in dichloromethane, room temp, 30 min | 87 | White solid, mp 149-150°C |

This sequence illustrates the versatility of the intermediate phenylhydrazine and the ability to introduce various substituents on the phenyl ring, including halogens and amino groups, which are crucial for further functionalization.

Preparation of Pyrazole Carboxylate Core

The pyrazole-4-carboxylate core is generally prepared by condensation of the phenylhydrazine intermediate with β-ketoesters or related compounds under acidic conditions. The ester group is introduced by using ethyl esters of the ketoacid or by esterification of the corresponding pyrazole carboxylic acid. Chlorinating agents such as thionyl chloride or oxalyl chloride are used to convert carboxylic acids to acid chlorides when necessary, facilitating further derivatization.

Halogenation and Fluorination

Halogenation at the 5-position of the pyrazole ring or on the phenyl ring is achieved using halogenating agents under controlled conditions. The choice of halogenating reagent determines whether chlorine or fluorine is introduced. For example, chlorinating agents can convert pyrazole carboxylic acids to pyrazolecarbonyl chlorides, which are important intermediates for further functionalization.

Fluorination is often challenging due to the thermal instability of intermediates such as pyrazole aldehydes, which can lead to low yields. Potassium fluoride has been used to introduce fluorine, but yields may be limited (e.g., 24% yield reported for 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde).

Data Tables and Characterization

Spectroscopic Data for Key Intermediates

| Compound | IR (cm⁻¹) | ¹H NMR (δ ppm, solvent) | MS (m/z) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| (2-Bromo-4-nitrophenyl)hydrazine | 3354, 3320, 1349 | 8.22 (s, 1H), 8.09 (d, 1H), 7.94 (brs, 1H), 7.22 (d, 1H), 4.60 (brs, 2H) (DMSO-d6) | - | 138-139 | Yellow solid |

| Ethyl 1-(2-bromo-4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 3122, 1717 | 8.61 (s, 1H), 8.34 (d, 1H), 8.23 (s, 1H), 7.62 (d, 1H), 4.40 (q, 2H), 1.40 (t, 3H) (CDCl3) | 410 [M+H]+ | 113-114 | Milky white solid |

| Ethyl 1-(4-amino-2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 3381, 3476, 1713 | 8.13 (s, 1H), 7.13 (d, 1H), 6.95 (s, 1H), 6.64 (d, 1H), 4.37 (q, 2H), 1.38 (t, 3H) (CDCl3) | 400 [M+Na]+ | 93-94 | White solid |

| Ethyl 1-(4-amino-2-iodophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 3349, 3364, 1728 | 8.13 (s, 1H), 7.19 (d, 1H), 7.09 (s, 1H), 6.67 (d, 1H), 4.37 (q, 2H), 1.44 (t, 3H) (CDCl3) | 426 [M+H]+ | 149-150 | White solid |

These data confirm the successful synthesis and purity of the intermediates, which are critical for the final preparation of the target compound.

Summary of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Challenges | Yield Range (%) |

|---|---|---|---|---|

| Phenylhydrazine formation | Nucleophilic substitution with hydrazine hydrate | 2-bromo-1-fluoro-4-nitrobenzene, hydrazine hydrate | Control of reaction temperature and time | 85-90 |

| Pyrazole ring formation | Acid-catalyzed cyclization | Sulfuric acid, ethanol | Moderate yields due to side reactions | 50-60 |

| Reduction of nitro to amino | Zinc dust reduction | Zinc dust, ammonium chloride | Avoid over-reduction | 80-90 |

| Organostannane formation | Stannylation with bis(tri-n-butyltin) | Pd catalyst, toluene reflux | Handling toxic tin reagents | 50-60 |

| Halogenation/Iodination | Electrophilic substitution | Iodine, halogenating agents | Control of regioselectivity | 85-90 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

Reduction: Ethyl 1-(2-fluoro-4-aminophenyl)-1H-pyrazole-4-carboxylate.

Substitution: Ethyl 1-(2-substituted-4-nitrophenyl)-1H-pyrazole-4-carboxylate.

Hydrolysis: 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly as inhibitors of specific enzymes or receptors.

Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Ethyl 5-amino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxylate (10a)

- Structure: Features a 5-amino group on the pyrazole ring and a 4-nitrophenyl group at the 1-position.

- Molecular Weight : ~293.25 g/mol (estimated).

- Physical Properties : Melting point (mp) 225–227°C .

- Key Differences: The 5-amino group introduces hydrogen-bonding capability, increasing polarity and melting point compared to the non-amino analog.

Ethyl 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylate

Substituent Variations on the Aryl Ring

Ethyl 5-amino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxylate (10b)

- Structure : Substitutes 4-fluorophenyl (in 10a) with 2,4-dichlorophenyl.

- Molecular Weight : ~328.12 g/mol (estimated).

- Physical Properties : mp 229–230°C .

- Key Differences : Chlorine atoms increase steric bulk and lipophilicity compared to fluorine.

Ethyl 1-(5-bromopyridin-2-yl)pyrazole-4-carboxylate

Electronic and Steric Effects of Substituents

Data Table: Structural and Physical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Pyrazole/Aryl) | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| Ethyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate | C₁₂H₁₀FN₃O₄ | 279.228 | 1-(2-F-4-NO₂Ph), 4-CO₂Et | Not reported | Strong EWG on aryl, no amino |

| Ethyl 5-amino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxylate (10a) | C₁₈H₁₄FN₃O₄ | ~293.25 | 5-NH₂, 1-(4-NO₂Ph), 3-(4-FPh) | 225–227 | Hydrogen-bonding via NH₂ |

| Ethyl 5-amino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxylate (10b) | C₁₈H₁₃Cl₂FN₃O₄ | ~328.12 | 5-NH₂, 1-(4-NO₂Ph), 3-(2,4-Cl₂Ph) | 229–230 | Increased lipophilicity (Cl) |

| Ethyl 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylate | C₈H₉F₃N₂O₂ | 236.18 | 1-Me, 5-CF₃ | Not reported | Strong EWG (CF₃), compact structure |

| Ethyl 1-(5-bromopyridin-2-yl)pyrazole-4-carboxylate | C₁₁H₁₀BrN₃O₂ | 296.12 | 1-(5-Br-pyridinyl) | Not reported | Heterocyclic aryl, Br substituent |

Research Findings and Implications

- Synthetic Routes : Pyrazole carboxylates are often synthesized via cyclocondensation or nucleophilic substitution. For example, compound 10a was synthesized using acetic anhydride and triethyl orthoformate under reflux .

- Reactivity: The nitro group in the target compound may facilitate electrophilic substitution reactions, while analogs with amino groups (e.g., 10a) are prone to diazotization or acylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.